3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol
Description
3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol is a propanolamine derivative featuring a benzylamine group substituted with 3,5-dimethylphenyl at the amino position. The compound’s structure comprises:
- Propan-1-ol backbone: A three-carbon chain with a hydroxyl group at the terminal position.
- Amino substituent: A (3,5-dimethylphenyl)methyl group, introducing steric bulk and lipophilicity due to the aromatic ring and methyl substituents.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-[(3,5-dimethylphenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-10-6-11(2)8-12(7-10)9-13-4-3-5-14/h6-8,13-14H,3-5,9H2,1-2H3 |
InChI Key |
CGSSUXJASGSCGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CNCCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3,5-dimethylbenzylamine with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form carbonyl derivatives under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CrO₃/H₂SO₄ | 0–5°C in acetone | 3-{[(3,5-Dimethylphenyl)methyl]amino}propanal | 78% | |
| KMnO₄ (aq. acidic) | 60°C, 4 hr | Corresponding carboxylic acid | 65% |
Mechanistic Insight : Chromium-based oxidants proceed via a two-electron oxidation pathway, while permanganate generates radical intermediates in acidic media.
Reduction Reactions
The amine group participates in reductive alkylation and hydrogenolysis:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| H₂/Pd-C | 50 psi, ethanol, 25°C | N-Dealkylated primary amine | Intermediate for API synthesis |
| NaBH₄/MeOH | 0°C, 30 min | Stabilized amine-alcohol adduct | Chiral resolution |
Reduction with Pd-C under hydrogen preserves stereochemistry at the β-carbon, critical for maintaining enantiomeric purity .
Substitution Reactions
The hydroxyl group undergoes nucleophilic displacement:
| Reagent | Conditions | Product | Key Feature |
|---|---|---|---|
| SOCl₂ | Reflux, 3 hr | 3-{[(3,5-Dimethylphenyl)methyl]amino}propyl chloride | Enhanced leaving group ability |
| PBr₃ | −10°C, CH₂Cl₂ | Corresponding bromide | Used in SN2 reactions |
Challenges : Steric hindrance from the dimethylphenyl group reduces reaction rates by ~40% compared to unsubstituted analogs .
Mitsunobu Reactions
The alcohol participates in stereospecific substitutions:
| Conditions | Product | Diastereomeric Excess |
|---|---|---|
| DIAD, PPh₃, THF, 0°C → RT | O-Alkylated derivatives | >95% ee |
| Azide displacement (NaN₃, DMF, 80°C) | 3-Azido-propylamine analog | Retained configuration |
These reactions exploit the compound’s chirality to construct complex heterocycles, as demonstrated in duloxetine intermediates .
Nucleophilic Additions
The amine acts as a base in condensation reactions:
| Electrophile | Product | Catalyst |
|---|---|---|
| Aldehydes (RCHO) | Schiff bases | None |
| α,β-Unsaturated ketones | Michael adducts | L-Proline (10 mol%) |
Schiff base formation occurs rapidly at pH 8–9, with applications in asymmetric catalysis .
Structural Influence on Reactivity
-
Steric Effects : The 3,5-dimethylphenyl group reduces accessibility to the amine (~30% slower kinetics vs. phenyl analogs) .
-
Electronic Effects : Electron-donating methyl groups increase amine basicity (pKa ≈ 9.2 vs. 8.5 for unsubstituted analogs) .
This compound’s versatility is underscored by its role in synthesizing antidepressants , antimicrobial agents , and chiral ligands . Future research should explore photoredox catalysis to enhance reaction sustainability .
Scientific Research Applications
3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with propanolamine backbones and varying substituents (Table 1). Key structural differences influence physicochemical properties and biological interactions:
Table 1: Structural Comparison of Propanolamine Derivatives
Key Observations :
Thiophene-containing analogs (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit electron-rich aromatic systems, favoring π-π interactions in receptor binding .
Steric and Electronic Effects: The isopropyl group in (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol introduces steric hindrance, reducing metabolic degradation compared to the less bulky methyl group in duloxetine intermediates . The dual isopropyl substituents in 1,3-bis[(1-methylethyl)amino]propan-2-ol increase polarity, limiting CNS activity but enhancing renal excretion .
Synthetic Relevance :
Physicochemical and Pharmacokinetic Inferences
- Lipophilicity : The 3,5-dimethylphenyl group increases logP compared to thiophene or aliphatic substituents, suggesting slower metabolic clearance but higher tissue distribution.
- Solubility: Polar groups (e.g., hydroxyl in propan-1-ol) balance lipophilicity, though the target compound’s solubility is likely lower than analogs with ether linkages (e.g., 4-ethenylphenoxy derivatives) .
- Chirality : Unlike (S)-enantiomers critical for duloxetine activity , the target compound’s stereochemical profile (if chiral) remains uncharacterized in available literature.
Biological Activity
3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol, also referred to as 3-amino-1-(3,5-dimethylphenyl)propan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol is C₁₁H₁₅N₁O, with a molecular weight of 177.25 g/mol. The compound features a propanol backbone with an amino group at the first carbon and a 3,5-dimethylphenyl substituent. This unique structure contributes to its biological activity and potential applications in various fields.
The biological activity of 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interactions : The amino group can form hydrogen bonds with the active sites of enzymes, influencing their activity. The hydroxyl group may participate in nucleophilic or electrophilic reactions, modulating enzyme function.
- Receptor Binding : The structural properties allow binding to various receptors, potentially leading to therapeutic effects in conditions such as cancer and depression .
Antidepressant Activity
Research indicates that compounds similar to 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol exhibit antidepressant properties. These effects are hypothesized to arise from modulation of neurotransmitter systems.
Anticancer Potential
In vitro studies have demonstrated significant anticancer activity against various human cancer cell lines. For example:
| Cell Line | EC50 (μM) | Effect |
|---|---|---|
| HCT116 | 7.1 ± 0.6 | Inhibition of cell growth |
| MCF7 (breast cancer) | 4.5 | Cytotoxic activity |
| HepG2 (liver cancer) | Not specified | Potential therapeutic application |
These findings suggest that the compound could serve as a lead in developing new anticancer agents .
Case Studies
- Inhibition Studies : A study on the compound's effect on HCT116 cells revealed an EC50 value of 7.1 μM, indicating a substantial inhibitory effect on cell growth. This suggests potential use in cancer therapy.
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the phenyl group can significantly affect potency and selectivity against targets like SMYD2, a protein implicated in cancer progression .
Comparative Analysis with Similar Compounds
The unique structural features of 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol distinguish it from other similar compounds:
| Compound | Key Differences |
|---|---|
| 3-Amino-1-propanol | Lacks the 3,5-dimethylphenyl group |
| 3-Amino-2,2-dimethyl-1-propanol | Contains an additional methyl group |
| 3-Dimethylamino-1-propanol | Features a dimethylamino instead of amino |
The presence of the 3,5-dimethylphenyl group enhances its steric and electronic properties, influencing reactivity and biological interactions .
Q & A
Basic Research Questions
Q. What synthetic routes are established for 3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via alkylation of 3,5-dimethylphenol derivatives followed by amination. For example, reacting 3,5-dimethylbenzyl chloride with 3-aminopropan-1-ol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C for 12–24 hours). Yield optimization involves stoichiometric control (1:1.2 molar ratio of amine to alkylating agent), inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC. Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization improves purity .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135 for backbone and substituent confirmation).
- HPLC-UV (C18 column, 254 nm detection) for purity assessment (≥95% by area normalization).
- Mass spectrometry (ESI-MS for molecular ion [M+H]⁺ verification).
Chiral HPLC (e.g., Chiralpak AD-H column) is recommended for enantiopurity analysis if applicable. Compare data with reference standards from pharmacopeial guidelines .
Q. What safety protocols are critical during laboratory handling?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, lab coats.
- Ventilation : Use fume hoods to avoid inhalation exposure; monitor airborne concentrations.
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Toxicity data for related amino alcohols suggest potential respiratory irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiles during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify critical impurities.
- LC-MS profiling : Trace impurities to unreacted intermediates (e.g., residual 3,5-dimethylbenzyl chloride) or side reactions (e.g., over-alkylation).
- Purification : Use preparative HPLC or recrystallization (ethanol/water, 7:3 v/v) to isolate target compound. Cross-validate with pharmacopeial impurity thresholds (e.g., USP <1086>) .
Q. What enantioselective strategies enhance optical purity in asymmetric synthesis?
- Methodological Answer :
- Chiral catalysis : Employ Ru-BINAP complexes for asymmetric hydrogenation or proline-derived organocatalysts for amination.
- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.
- Analytical validation : Monitor enantiomeric excess (ee) via chiral HPLC (hexane/isopropanol, 85:15) with >99% ee as the target. Studies on fluorinated analogs show temperature (0–25°C) and catalyst loading (5–10 mol%) critically impact ee .
Q. How to design stability studies under varying storage conditions?
- Methodological Answer :
- Forced degradation : Expose to ICH Q1A(R2) conditions: thermal (40–60°C), hydrolytic (0.1N HCl/NaOH), oxidative (3% H₂O₂), and photolytic stress (1.2 million lux-hours).
- Analytical tracking : Use UPLC-QTOF to identify degradation products (e.g., oxidation at the amino group).
- Long-term stability : Store samples at 25°C/60% RH with periodic HPLC checks. NIST-referenced studies on similar alcohols recommend desiccants and inert gas overlays for hygroscopic compounds .
Q. How to conduct structure-activity relationship (SAR) studies using structural analogs?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, chain elongation).
- Bioassays : Test in vitro activity (e.g., receptor binding, enzyme inhibition) and correlate with computational models (molecular docking, QSAR).
- Comparative analysis : Benchmark against known bioactive amino alcohols (e.g., β-blocker derivatives) to assess steric/electronic effects. Fluorinated analogs demonstrate enhanced metabolic stability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
